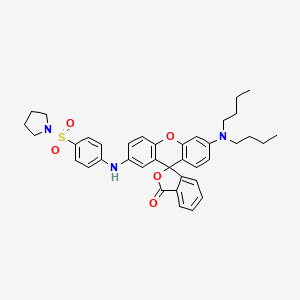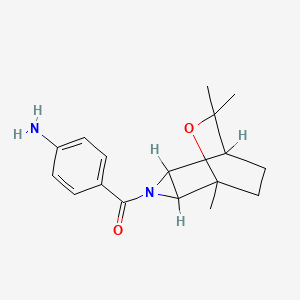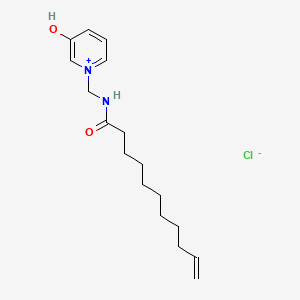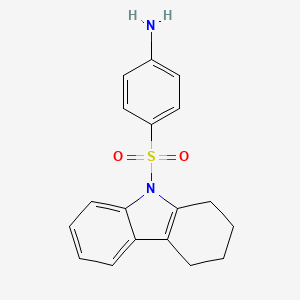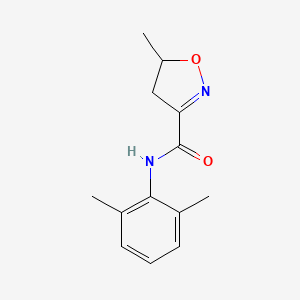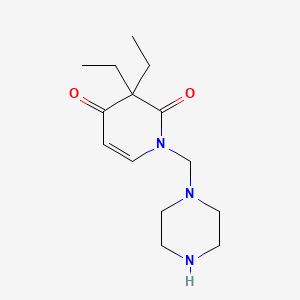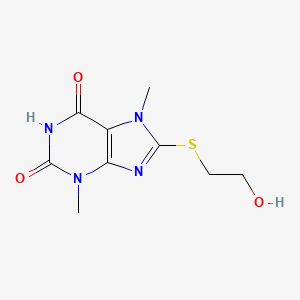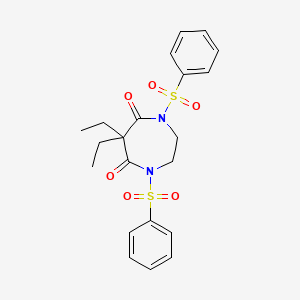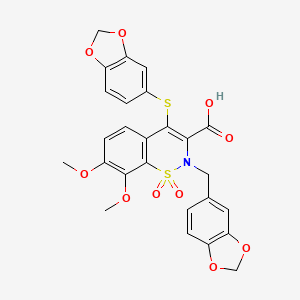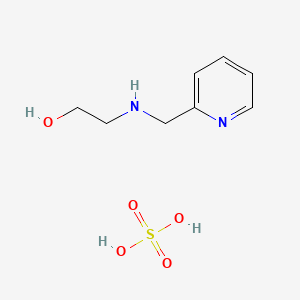
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C21H34N2O4·HCl. This compound is known for its unique structure, which includes an octyloxyphenyl group and a morpholinoethyl ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 3-(octyloxy)aniline with 2-(morpholino)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
科学的研究の応用
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the octyloxy and morpholino groups.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: Contains a chlorophenyl group instead of an octyloxyphenyl group.
Carbamic acid, phenyl-, 2-(dimethylamino)ethyl ester: Contains a dimethylamino group instead of a morpholino group.
Uniqueness
Carbamic acid, (3-(octyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its combination of an octyloxyphenyl group and a morpholinoethyl ester moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
特性
CAS番号 |
112923-04-3 |
|---|---|
分子式 |
C21H35ClN2O4 |
分子量 |
415.0 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(3-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O4.ClH/c1-2-3-4-5-6-7-14-26-20-10-8-9-19(18-20)22-21(24)27-17-13-23-11-15-25-16-12-23;/h8-10,18H,2-7,11-17H2,1H3,(H,22,24);1H |
InChIキー |
TXXDYLRIFSRIDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


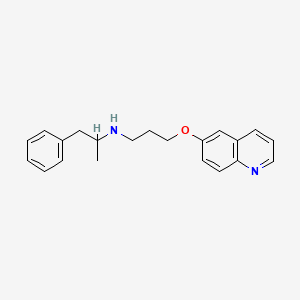
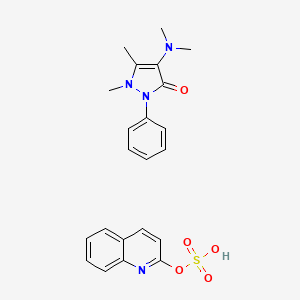
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
